molecular formula C6H12N2O4S2 B15144852 (S)-L-Cystine-15N2

(S)-L-Cystine-15N2

Cat. No.: B15144852
M. Wt: 242.3 g/mol
InChI Key: LEVWYRKDKASIDU-DNEJPWMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-L-Cystine-15N2 is a labeled form of L-cystine, an amino acid that plays a crucial role in the formation of proteins. The “15N2” label indicates that the nitrogen atoms in the compound are isotopically enriched with nitrogen-15, a stable isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of nitrogen atoms within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-L-Cystine-15N2 typically involves the incorporation of nitrogen-15 into the amino acid structure. One common method is the fermentation of microorganisms in a medium enriched with nitrogen-15. The microorganisms metabolize the nitrogen-15, incorporating it into their amino acids, including L-cystine. The L-cystine is then extracted and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where microorganisms are cultured in a nitrogen-15 enriched medium. The fermentation process is carefully controlled to maximize the yield of L-cystine. After fermentation, the L-cystine is extracted, purified, and labeled with nitrogen-15.

Chemical Reactions Analysis

Types of Reactions

(S)-L-Cystine-15N2 undergoes various chemical reactions, including:

    Oxidation: L-cystine can be oxidized to form cysteic acid.

    Reduction: L-cystine can be reduced to form two molecules of L-cysteine.

    Substitution: L-cystine can participate in substitution reactions where one or both of its sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are commonly used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Cysteic acid.

    Reduction: L-cysteine.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(S)-L-Cystine-15N2 has a wide range of applications in scientific research:

    Chemistry: Used in studies involving the synthesis and analysis of peptides and proteins.

    Biology: Utilized in metabolic labeling experiments to trace nitrogen atoms in biological systems.

    Medicine: Employed in research on amino acid metabolism and related disorders.

    Industry: Used in the production of labeled compounds for various industrial applications, including pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of (S)-L-Cystine-15N2 involves its incorporation into proteins and peptides. The nitrogen-15 label allows researchers to track the movement and transformation of nitrogen atoms within biological systems. This is particularly useful in studies of protein synthesis, degradation, and metabolism. The labeled nitrogen atoms can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Comparison with Similar Compounds

Similar Compounds

    L-Cystine: The non-labeled form of the compound.

    L-Cysteine: The reduced form of L-cystine.

    L-Methionine: Another sulfur-containing amino acid.

Uniqueness

The primary uniqueness of (S)-L-Cystine-15N2 lies in its nitrogen-15 labeling. This isotopic enrichment allows for specific and sensitive tracking of nitrogen atoms in various biochemical and metabolic studies, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C6H12N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-[[(2R)-2-(15N)azanyl-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/i7+1,8+1

InChI Key

LEVWYRKDKASIDU-DNEJPWMJSA-N

Isomeric SMILES

C([C@H](C(=O)O)[15NH2])SSC[C@@H](C(=O)O)[15NH2]

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.